

5-Bromo-4-methyl-2-nitroanisole structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-4-methyl-2-nitroanisole*

Cat. No.: *B1526072*

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **5-Bromo-4-methyl-2-nitroanisole**

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of **5-Bromo-4-methyl-2-nitroanisole**. As a substituted nitroaromatic compound, this molecule serves as a valuable model for illustrating the synergistic application of modern analytical techniques in chemical research and drug development. This document details the logical workflow, from establishing molecular weight and formula with Mass Spectrometry (MS), identifying key functional groups via Infrared (IR) Spectroscopy, to mapping the precise atomic connectivity using Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and data interpretation frameworks described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who require a robust methodology for characterizing novel chemical entities.

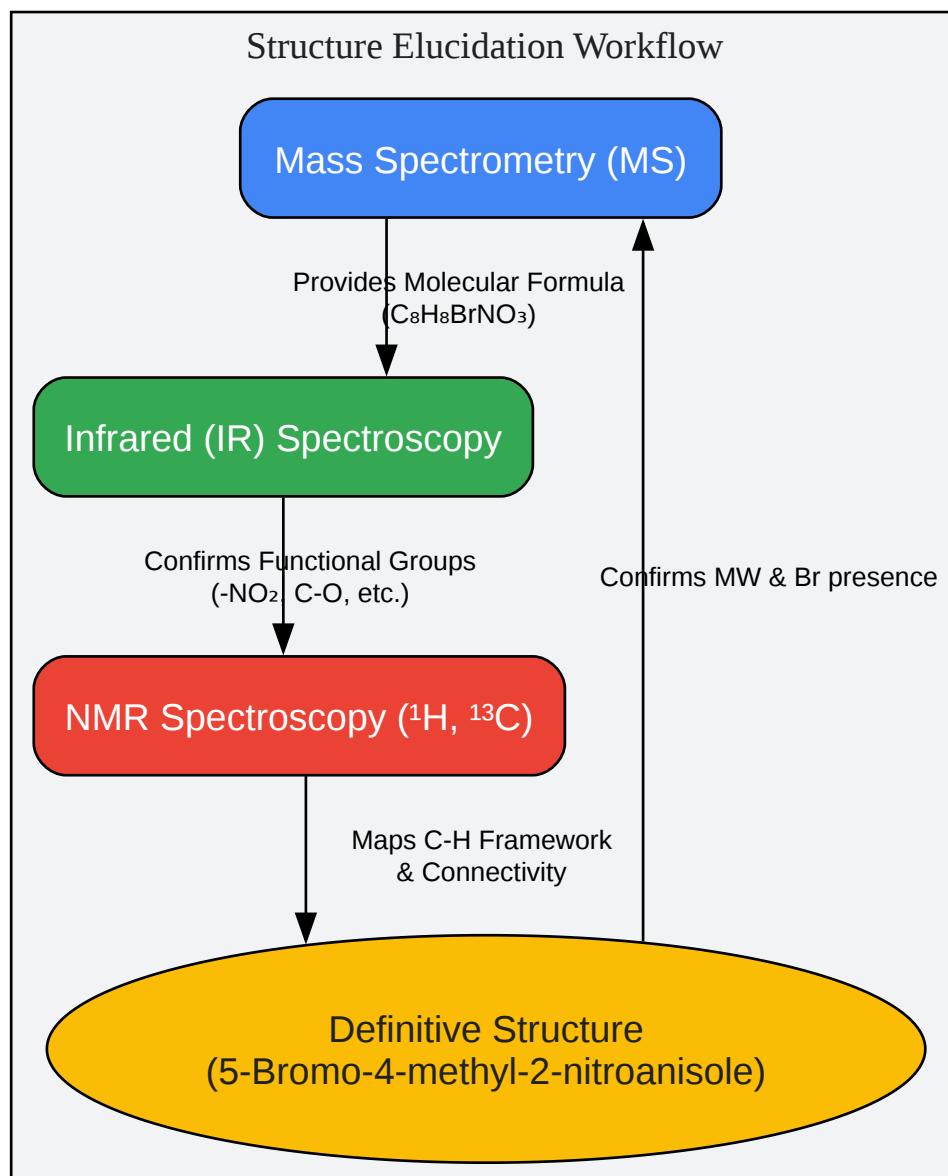
Introduction

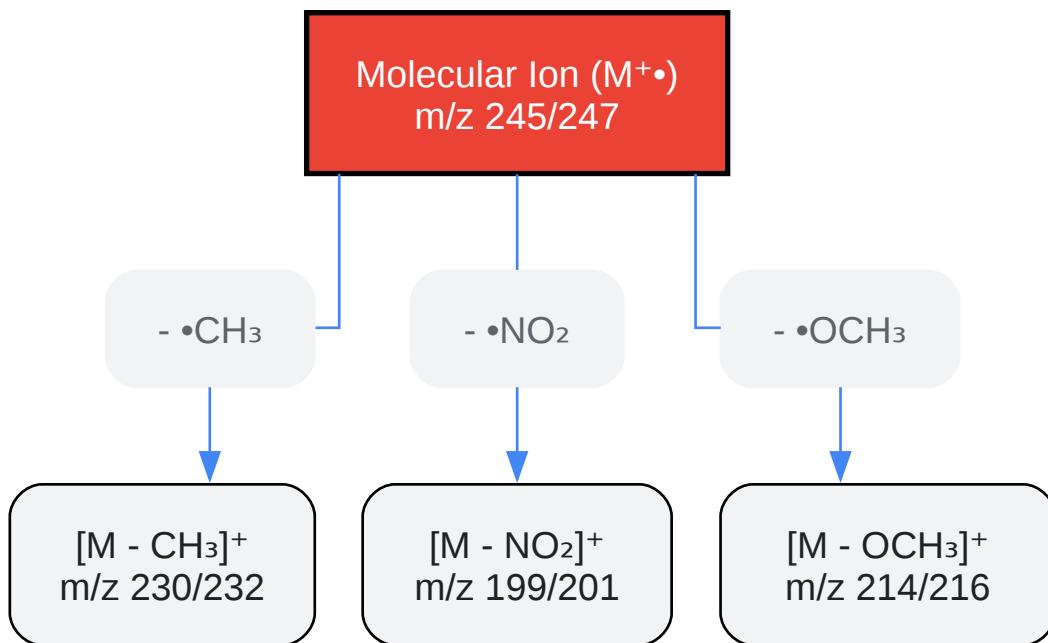
5-Bromo-4-methyl-2-nitroanisole is an organic compound built on a substituted anisole framework.^[1] Its structure incorporates a bromine atom, a methyl group, and a nitro group, substituents that significantly influence its chemical reactivity and potential applications.^[1] Such halogenated and nitrated aromatic compounds are common precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals.^[1] Given the critical

importance of unambiguous molecular structure in determining a compound's function and safety, a rigorous and systematic approach to its characterization is paramount.

The objective of this guide is to present a holistic and field-proven methodology for the structure elucidation of **5-Bromo-4-methyl-2-nitroanisole**. We will move beyond a simple recitation of techniques to explain the causality behind the analytical workflow—demonstrating how each piece of spectroscopic data contributes to a cohesive and irrefutable structural conclusion.

Proposed Structure and Physicochemical Properties


The hypothesized structure of the target compound is presented below, along with its key identifying properties compiled from authoritative chemical databases.


Figure 1: Chemical Structure of **5-Bromo-4-methyl-2-nitroanisole**

Property	Value	Source
IUPAC Name	1-bromo-5-methoxy-2-methyl-4-nitrobenzene	PubChem[2]
CAS Number	1089281-86-6	CymitQuimica[1]
Molecular Formula	$C_8H_8BrNO_3$	PubChem[2]
Molecular Weight	246.06 g/mol	PubChem[2]
Appearance	Pale yellow to brown solid (predicted)	CymitQuimica[1]

The Synergistic Analytical Workflow

Structure elucidation is not a linear process but an integrated one, where different analytical techniques provide complementary information. The strength of a structural assignment lies in the convergence of evidence from multiple, independent methods. Our approach begins with a broad assessment of molecular weight and composition, narrows down to the identification of functional groups, and culminates in the precise mapping of the atomic framework.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **5-Bromo-4-methyl-2-nitroanisole**.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While MS gives us the formula, IR spectroscopy provides rapid confirmation of the chemical "families" present. Its power lies in identifying specific covalent bonds based on their vibrational frequencies. For this molecule, the nitro group (-NO₂) provides an unmistakable and intense signature, offering a high-confidence checkpoint.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).
- Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its bond vibrations.

- Spectrum Generation: The detector measures the attenuated IR beam, and a plot of absorbance (or transmittance) versus wavenumber (cm^{-1}) is generated.

Data Interpretation and Validation

The IR spectrum is interpreted by correlating absorption bands with known vibrational frequencies of functional groups. [3] The most diagnostic peaks for **5-Bromo-4-methyl-2-nitroanisole** are those of the nitro group.

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Significance
~1530	N-O Asymmetric Stretch	Aromatic Nitro ($-\text{NO}_2$) **	Strong, unambiguous evidence for the nitro group.[4][5]
~1350	N-O Symmetric Stretch	Aromatic Nitro ($-\text{NO}_2$) **	Strong, second key confirmation for the nitro group.[5][6]
~3100-3000	C-H Aromatic Stretch	Benzene Ring	Confirms the aromatic core.
~2950-2850	C-H Aliphatic Stretch	$-\text{CH}_3$, $-\text{OCH}_3$	Confirms methyl and methoxy groups.
~1600 & ~1475	C=C Aromatic Stretch	Benzene Ring	Supports the presence of the aromatic ring.
~1250	C-O Asymmetric Stretch	Aryl-Alkyl Ether	Confirms the anisole (methoxybenzene) moiety.

The presence of the two very strong bands in the $1550\text{-}1475\text{ cm}^{-1}$ and $1360\text{-}1290\text{ cm}^{-1}$ regions is considered definitive proof for the nitro functional group. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Causality: NMR is the ultimate tool for structure elucidation, providing a detailed map of the carbon and hydrogen atom connectivity. [3] By analyzing chemical shifts (electronic environment), integration (proton count), and coupling (neighboring protons), we can piece together the exact arrangement of the atoms in the molecule.

Experimental Protocol: ^1H and ^{13}C NMR

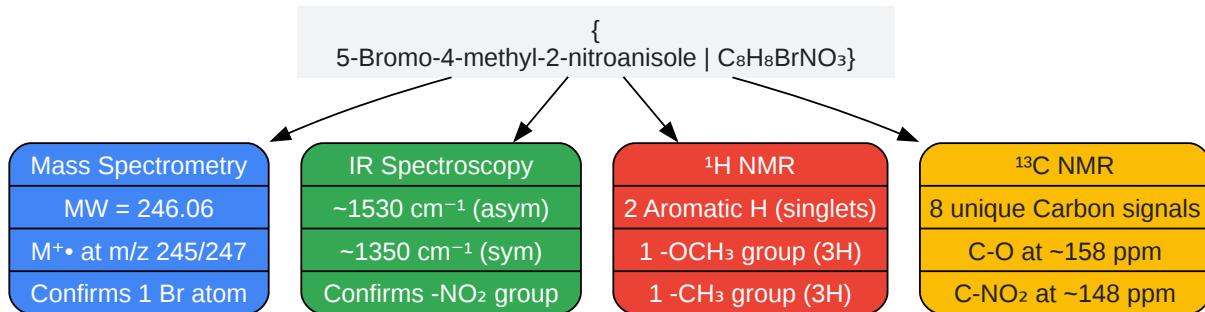
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** The sample tube is placed in the NMR spectrometer. For ^1H NMR, a short radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded and Fourier transformed. For ^{13}C NMR, a similar process is used, often with proton decoupling to simplify the spectrum into single lines for each unique carbon.

^1H NMR: Predicted Data and Interpretation

The ^1H NMR spectrum will account for all 8 protons in the molecule, grouped by their distinct chemical environments.

Predicted Shift (δ , ppm)	Integration	Multiplicity	Assignment	Rationale
~7.8	1H	Singlet	H-3	This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It has no adjacent protons, hence it is a singlet.
~7.2	1H	Singlet	H-6	This proton is ortho to the bromine atom and meta to the nitro group. It is less deshielded than H-3. It has no adjacent protons, resulting in a singlet.
~3.9	3H	Singlet	-OCH ₃	Protons of a methoxy group typically appear in this region. The signal is a singlet as there are no adjacent protons.
~2.4	3H	Singlet	-CH ₃	Protons of a methyl group attached to an aromatic ring appear in this

region. The signal is a singlet.


¹³C NMR: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, one for each unique carbon atom in the molecule.

Predicted Shift (δ , ppm)	Assignment	Rationale
~158	C-1 (C-OCH ₃)	The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield.
~148	C-2 (C-NO ₂)	The carbon attached to the electron-withdrawing nitro group is also strongly deshielded.
~140	C-4 (C-CH ₃)	Quaternary carbon attached to the methyl group.
~130	C-6	Aromatic CH carbon.
~125	C-3	Aromatic CH carbon, influenced by the adjacent nitro group.
~115	C-5 (C-Br)	The carbon attached to bromine (ipso-carbon) shows a moderate shift.
~56	-OCH ₃	The carbon of the methoxy group.
~20	-CH ₃	The carbon of the methyl group attached to the ring.

Data Synthesis and Final Structure Confirmation

The definitive structural proof is achieved when all spectroscopic data converge to support a single, unambiguous structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1089281-86-6: 5-Bromo-4-methyl-2-nitroanisole [cymitquimica.com]
- 2. 5-Bromo-4-methyl-2-nitroanisole | $C_8H_8BrNO_3$ | CID 59441753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- To cite this document: BenchChem. [5-Bromo-4-methyl-2-nitroanisole structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1526072#5-bromo-4-methyl-2-nitroanisole-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com